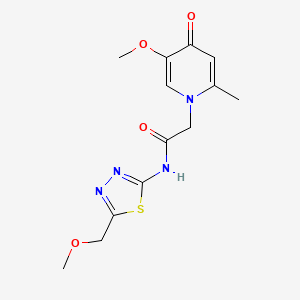![molecular formula C14H15N7OS B13368845 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13368845.png)
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylethylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with 2-(1H-tetraazol-1-yl)propanoic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: Thiadiazole derivatives are used in the development of new materials with unique electronic properties.
Biological Research: The compound is investigated for its antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Triazole Derivatives: These compounds contain a triazole ring and are known for their antimicrobial and antifungal properties.
Uniqueness
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H15N7OS |
|---|---|
Poids moléculaire |
329.38 g/mol |
Nom IUPAC |
(2S)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H15N7OS/c1-10(21-9-15-19-20-21)13(22)16-14-18-17-12(23-14)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,18,22)/t10-/m0/s1 |
Clé InChI |
BWINRIDKCSNRRE-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C(=O)NC1=NN=C(S1)CCC2=CC=CC=C2)N3C=NN=N3 |
SMILES canonique |
CC(C(=O)NC1=NN=C(S1)CCC2=CC=CC=C2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13368768.png)
![5-[N-(3-chlorobenzyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13368775.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide](/img/structure/B13368783.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13368791.png)
![8-Thia-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13368796.png)
![1-(3-chlorophenyl)-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368797.png)
![2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13368800.png)
![5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide](/img/structure/B13368802.png)
![2-(4-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate](/img/structure/B13368810.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368814.png)
![3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368818.png)
![3-(1-Benzofuran-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368826.png)
![3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine](/img/structure/B13368832.png)

